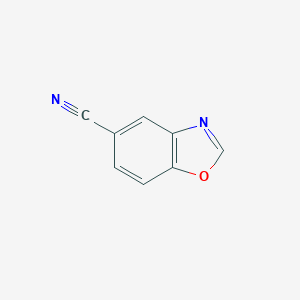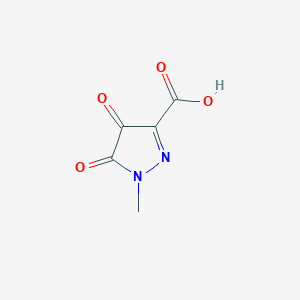
1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate. The reaction proceeds through a series of steps including cyclization and dehydration. The use of a base assists in the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.
Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and dipole interactions with biological receptors, which can lead to inhibition of enzyme activity or disruption of protein-protein interactions. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-N-aryl-1H-pyrazole-4-carboxylates: These compounds have similar structures and are used in similar applications, such as enzyme inhibition and antimicrobial activity.
1,2,4-Triazole derivatives: These compounds are widely used in pharmaceuticals and have diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
1-Hydroxy-N,N-dimethyl-1H-1,2,3-triazole-5-carboxamide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. Its hydroxyl group and dimethyl substitution provide unique chemical properties that can be exploited in various scientific applications.
Properties
CAS No. |
198754-70-0 |
|---|---|
Molecular Formula |
C5H8N4O2 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
3-hydroxy-N,N-dimethyltriazole-4-carboxamide |
InChI |
InChI=1S/C5H8N4O2/c1-8(2)5(10)4-3-6-7-9(4)11/h3,11H,1-2H3 |
InChI Key |
OGHRIUNYEXRKKE-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CN=NN1O |
Canonical SMILES |
CN(C)C(=O)C1=CN=NN1O |
Synonyms |
1H-1,2,3-Triazole-5-carboxamide,1-hydroxy-N,N-dimethyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-(Pyridin-2-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B177955.png)
![Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI)](/img/structure/B177956.png)
![Exo-3-hydroxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B177958.png)

![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)


